N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide

Data Gap Uncharacterized Compound Procurement Risk

Researchers exploring benzothiophene-sulfonamide chemical space for chymase or chemokine receptor targets face a scarcity of well-characterized analogs. This compound provides a structurally defined 2-chloro-substituted scaffold for SAR library expansion or as a synthetic intermediate. Note: No published biological data exists for this exact compound. Insist on a full Certificate of Analysis (NMR, LC-MS) from the supplier before use. Suitable for custom derivative synthesis and negative control studies after in-house validation.

Molecular Formula C16H14ClNO3S2
Molecular Weight 367.86
CAS No. 2034257-27-5
Cat. No. B2600378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide
CAS2034257-27-5
Molecular FormulaC16H14ClNO3S2
Molecular Weight367.86
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
InChIInChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2
InChIKeyCRDSKEXJGGQIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity and Evidence Gap


N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide (CAS 2034257-27-5, MW 367.86, C16H14ClNO3S2) is a synthetic benzothiophene-sulfonamide hybrid incorporating a hydroxyethyl spacer [1]. It belongs to a broader class of sulfonamides explored for chymase inhibition, chemokine receptor modulation, and anticancer activity, but no primary research paper, patent, or authoritative database entry with quantitative biological or physicochemical data for this exact compound was identified across PubMed, Google Patents, PubChem, or any allowed source at the time of analysis. All quantitative assertions found derive from prohibited vendor pages and were excluded per source rules. The compound remains an uncharacterized entry in the chemical supply chain.

Status Uncharacterized synthetic sulfonamide
Data No published bioactivity or physicochemical data
Procurement Requires independent characterization before use

Why Generic Analogs Cannot Substitute


Without published quantitative binding, functional, or selectivity data for the target compound, no evidence-based claim can be made that it differs from close structural analogs such as N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034439-13-7) or N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide (CAS 2034257-21-9) [1]. The substitution of the 2-chloro group for trifluoromethyl, alkyl, or other aryl sulfonamide substituents may profoundly alter potency, off-target profiles, solubility, and metabolic stability, as demonstrated across published benzothiophene sulfonamide series. However, in the absence of direct head-to-head data for this compound, any selection rationale would be speculative. Users must demand primary characterization data before considering a procurement decision.

Analog gap Close structural analogs exist but no published data confirm functional equivalence for this compound.
Substitution risk Replacing with trifluoromethyl or alkyl analogs may shift potency, selectivity, and metabolic stability unpredictably.
Verification required Independent characterization must be obtained before any substitution decision.

Quantitative Differentiation Evidence – Null Result


No Quantitative Comparator Data Found

After exhaustive searching of PubMed, Google Patents, PubChem, ChEMBL, and permissible vendor technical datasheets, zero quantitative data points were found for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide. No IC50, Ki, EC50, selectivity ratio, solubility, logP, metabolic stability, or any other comparator-backed metric exists in the permissible literature. All purported activity claims (e.g., ribonucleotide reductase inhibition, anticancer activity) traced back to prohibited vendor sites that do not cite primary references and were therefore excluded [1]. The compound's closest analogs have published data (e.g., chymase inhibitor IC50 = 56 nM for a benzothiophene sulfonamide derivative in patent EP1325920A4), but none of these data points correspond to the exact target compound [2].

Data gap
Data to verify
No quantitative comparator data found in any allowed source
Procurement carries high irreproducibility risk without primary data
All claimed activity traced to prohibited vendor pages; independent characterization is essential
Data Gap Uncharacterized Compound Procurement Risk

Application Scenarios and Recommendations


No Validated Application Scenario

There are no research or industrial application scenarios that can be recommended for this compound based on permissible evidence. The compound may be useful as a negative control or as a synthetic intermediate in the preparation of characterized benzothiophene sulfonamide libraries, but only after independent characterization. No disease model, target, or industrial process is supported by published data [1].

Require Primary Characterization Before Procurement

Procurement officers and scientists should request from any supplier a full certificate of analysis including identity confirmation (NMR, LC-MS) and any biological activity data that the supplier may hold but has not published. Until such data is provided and can be independently verified, this compound should not be prioritized over analogs with published quantitative profiles [1].

Application
Selection Property
Validation Focus
Chemical probe development
Identity and activity unverified; full characterization required
Request NMR, LC-MS, and any supplier-held bioactivity data for independent verification
Negative control or library synthesis
Requires independent purity and structure confirmation
Confirm structural identity and purity before use as a synthetic intermediate or control
Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.